
Repaglinide, (-)-
描述
Repaglinide, (-)-, is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (type 2 diabetes). It belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to beta cells of the pancreas to stimulate insulin release . Repaglinide is known for its rapid onset and short duration of action, making it effective in controlling postprandial blood glucose levels .
准备方法
Synthetic Routes and Reaction Conditions: Repaglinide can be synthesized through various methods. One common approach involves the antisolvent-precipitation method using multiple hydrophilic polymers, including soluplus, polyvinyl alcohol, polyvinyl pyrrolidine, poloxamers, and hydroxyl propyl methyl cellulose . The solvent phase is prepared by dissolving repaglinide in ethanol and then adding it drop by drop to an aqueous polymer solution . Another method involves the use of microfluidics to produce nanoparticles with controlled properties .
Industrial Production Methods: In industrial settings, repaglinide is often produced using advanced techniques such as microfluidics and nanoemulsion formulations to enhance its bioavailability and manage its extensive first-pass metabolism . These methods ensure consistent quality and efficacy of the final product.
化学反应分析
Types of Reactions: Repaglinide undergoes several types of chemical reactions, including oxidation, reduction, and dealkylation. It is rapidly metabolized via oxidation and dealkylation by cytochrome P450 3A4 and 2C9 to form the major dicarboxylic acid derivative (M2) . Further oxidation produces the aromatic amine derivative (M1), and glucuronidation of the carboxylic acid group yields an acyl glucuronide (M7) .
Common Reagents and Conditions: The common reagents used in these reactions include cytochrome P450 enzymes, which facilitate the oxidation and dealkylation processes . The reactions typically occur under physiological conditions within the liver.
Major Products Formed: The major products formed from these reactions include the dicarboxylic acid derivative (M2), the aromatic amine derivative (M1), and the acyl glucuronide (M7) .
科学研究应用
Repaglinide is an oral antihyperglycemic drug used in the treatment of type 2 diabetes mellitus . It is structurally distinct from sulfonylureas but shares a similar mechanism of action by binding to adenosine triphosphate–sensitive potassium channels on pancreatic beta cells, which stimulates insulin secretion . Repaglinide can be used as a single agent or in combination with other drugs like metformin .
Scientific Research Applications
- Nanoparticle Formulation: Repaglinide has been used in microfluidic technology to create repaglinide smart nanoparticles (Rp-Nc) . These nanoparticles have demonstrated improved saturation solubility and dissolution rates compared to raw and commercial tablets . In vivo studies have shown that Rp nanocrystals can significantly decrease blood glucose levels with a good safety profile .
- Pharmacokinetic Studies: Repaglinide is used in pharmacokinetic studies to assess drug metabolism and elimination . It is rapidly metabolized in the liver and excreted mainly in the bile .
- Comparative studies: Repaglinide is used in comparative clinical trials to evaluate its efficacy against other medications. For example, one study compared repaglinide to nateglinide, another oral hypoglycemic, and found repaglinide to be more effective in reducing HbA1c values .
Clinical Trial Data
Dosage and Administration
作用机制
Repaglinide exerts its effects by promoting insulin release from beta islet cells of the pancreas. It achieves this by closing ATP-dependent potassium channels in the membrane of the beta cells, leading to depolarization and subsequent opening of calcium channels . The influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion . This action is glucose-dependent and diminishes at low glucose concentrations, reducing the risk of hypoglycemia .
相似化合物的比较
Repaglinide is often compared with other antihyperglycemic agents such as metformin and semaglutide. Unlike metformin, which improves insulin sensitivity, repaglinide directly stimulates insulin release . Compared to semaglutide, which mimics the effects of glucagon-like peptide-1, repaglinide has a shorter half-life and a more rapid onset of action . Similar compounds include nateglinide, which also belongs to the meglitinide class but has a slightly different pharmacokinetic profile .
Repaglinide’s unique properties, such as its rapid onset and short duration of action, make it particularly effective in controlling postprandial blood glucose levels, distinguishing it from other antihyperglycemic agents .
生物活性
Repaglinide, a non-sulfonylurea insulin secretagogue, is primarily used in the management of Type 2 diabetes mellitus. It acts by stimulating insulin release from pancreatic β-cells in a glucose-dependent manner. This article provides a comprehensive overview of its biological activity, including pharmacokinetics, mechanisms of action, efficacy in clinical settings, and comparative studies.
Repaglinide functions by inhibiting ATP-sensitive potassium channels (K_ATP channels) on the membrane of pancreatic β-cells. This inhibition leads to cell membrane depolarization, which subsequently opens voltage-gated calcium channels and increases intracellular calcium levels. The rise in calcium concentration stimulates the exocytosis of insulin granules . Unlike sulfonylureas, repaglinide requires the presence of glucose to exert its insulinotropic effects, making it particularly effective for postprandial glucose control .
Pharmacokinetics
- Absorption : Rapidly absorbed with peak plasma concentrations occurring within 0.5 to 1.4 hours post-administration. The absolute bioavailability is approximately 56% .
- Distribution : The volume of distribution is around 31 L following intravenous administration, with over 98% protein binding observed .
- Metabolism : Primarily metabolized by the liver via cytochrome P450 enzymes, leading to inactive metabolites that are excreted mainly through urine .
Case Study: Repaglinide vs. Placebo
A randomized controlled trial involving 25 diet-treated patients with Type 2 diabetes demonstrated significant improvements in glycemic control with repaglinide treatment over ten weeks:
- HbA1c Reduction : Decreased by 2.3% relative to placebo (from 7.0% to 4.9%, P<0.002).
- Fasting Blood Glucose : Reduced by an average of 3.6 mmol/L (P<0.001).
- Postprandial Blood Glucose : Decreased by 6.4 mmol/L (P<0.001).
- Adverse Effects : No significant increase in hypoglycemia compared to placebo .
Comparative Study: Repaglinide vs. Nateglinide
In a head-to-head study comparing repaglinide with nateglinide:
- HbA1c Change : Repaglinide showed a mean reduction of −1.17% compared to −0.81% for nateglinide (P<0.001).
- Fasting Plasma Glucose : Greater reduction in the repaglinide group (−26 mg/dL vs. −18 mg/dL for nateglinide).
- Target Achievement : 75% of patients on repaglinide achieved HbA1c <6.9% versus 59% on nateglinide .
Bioavailability Studies
Recent research has explored innovative formulations to enhance the bioavailability and efficacy of repaglinide:
- A study using a liquisolid compact formula showed significantly improved blood glucose control compared to conventional formulations, indicating potential for better therapeutic outcomes .
Summary Table of Key Findings
Parameter | Repaglinide | Nateglinide | Placebo |
---|---|---|---|
HbA1c Reduction | -1.17% | -0.81% | Not applicable |
Fasting Plasma Glucose Change | -26 mg/dL | -18 mg/dL | Not applicable |
Postprandial Glucose Change | Significant decrease | Not reported | Not applicable |
Hypoglycemia Incidence | Similar to placebo | Lower than repaglinide | Not applicable |
常见问题
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing the (-)-enantiomer of repaglinide, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis of (-)-repaglinide typically involves chiral chromatography or enzymatic resolution to isolate the enantiomer. Characterization requires techniques like X-ray crystallography, nuclear magnetic resonance (NMR) with chiral shift reagents, and high-performance liquid chromatography (HPLC) using chiral columns. Reproducibility hinges on detailed documentation of reaction conditions (e.g., solvent purity, temperature gradients) and validation against reference standards . For preclinical studies, adherence to NIH guidelines on experimental reporting (e.g., purity verification, spectral data) is critical .
Q. How do the pharmacokinetic properties of (-)-repaglinide differ from the racemic mixture, and what experimental models are suitable for comparative analysis?
- Methodological Answer : Use in vitro assays (e.g., Caco-2 cell monolayers) to assess intestinal absorption and hepatocyte models for metabolism studies. In vivo comparisons require pharmacokinetic profiling in animal models (e.g., Sprague-Dawley rats) with enantiomer-specific quantification via LC-MS/MS. Statistical analysis (e.g., ANOVA) should compare AUC, Cmax, and t½ between enantiomers .
Q. What molecular mechanisms underlie the insulinotropic activity of (-)-repaglinide, and how can these be validated experimentally?
- Methodological Answer : Employ patch-clamp electrophysiology to measure KATP channel inhibition in pancreatic β-cells. Validate specificity using siRNA knockdown of SUR1 subunits or competitive binding assays with glibenclamide. Dose-response curves and Schild analysis quantify potency and efficacy .
Advanced Research Questions
Q. How can researchers resolve contradictions in efficacy data between in vitro and in vivo studies of (-)-repaglinide?
- Methodological Answer : Conduct meta-analysis of existing data to identify confounding variables (e.g., bioavailability differences). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro results to in vivo scenarios. Validate with crossover studies in animal models under controlled metabolic conditions (e.g., fasting vs. fed states) .
Q. What experimental design optimizes formulation stability for (-)-repaglinide in floating tablet formulations?
- Methodological Answer : Deploy a d-optimal design (Design-Expert software) to evaluate critical factors: polymer concentration (e.g., HPMC), gas-generating agents, and compression force. Assess outcomes via dissolution testing (USP Apparatus II) and stability studies (ICH guidelines). Model accuracy is validated using R-squared (>0.9), adjusted R-squared, and residual plots .
Q. How can researchers address batch-to-batch variability in (-)-repaglinide synthesis without compromising enantiomeric purity?
- Methodological Answer : Implement quality-by-design (QbD) principles with risk assessment tools (e.g., Ishikawa diagrams). Monitor critical process parameters (CPPs) like reaction temperature and catalyst loading via PAT (Process Analytical Technology). Use multivariate analysis (PLS regression) to correlate CPPs with critical quality attributes (CQAs) .
Q. What statistical approaches are most robust for analyzing dose-dependent toxicity data of (-)-repaglinide in preclinical models?
- Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Use benchmark dose (BMD) modeling for threshold identification, complemented by Kaplan-Meier survival analysis for longitudinal toxicity endpoints .
Q. Methodological Frameworks and Pitfalls
Q. How should researchers formulate hypotheses to investigate (-)-repaglinide’s off-target effects?
- Answer : Apply the PICOT framework:
- P opulation: Primary human hepatocytes or animal models.
- I ntervention: (-)-repaglinide at therapeutic doses.
- C omparison: Racemic repaglinide or vehicle control.
- O utcome: Transcriptomic profiling (RNA-seq) for off-target gene expression.
- T imeframe: Acute (24h) vs. chronic (14-day) exposure.
Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Q. What are common pitfalls in replicating (-)-repaglinide studies, and how can they be mitigated?
- Answer : Poorly documented chiral separation protocols and insufficient validation of enantiomeric purity. Mitigation strategies:
- Pre-register methods on platforms like Protocols.io .
- Include raw chromatographic data and spectral validation in supplementary materials .
Q. How can machine learning enhance SAR (Structure-Activity Relationship) studies for (-)-repaglinide analogs?
属性
IUPAC Name |
2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O4/c1-4-33-25-17-20(12-13-22(25)27(31)32)18-26(30)28-23(16-19(2)3)21-10-6-7-11-24(21)29-14-8-5-9-15-29/h6-7,10-13,17,19,23H,4-5,8-9,14-16,18H2,1-3H3,(H,28,30)(H,31,32)/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEKWTJYAYMJKF-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)CC(=O)N[C@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163818 | |
Record name | Repaglinide, (-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70163818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147852-26-4 | |
Record name | Repaglinide, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147852264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Repaglinide, (-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70163818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | REPAGLINIDE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85M30X62FM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。